![molecular formula C14H19N3O3 B4138599 2-(4-methyl-1-piperidinyl)-N-(4-nitrophenyl)acetamide](/img/structure/B4138599.png)
2-(4-methyl-1-piperidinyl)-N-(4-nitrophenyl)acetamide
Overview
Description
2-(4-methyl-1-piperidinyl)-N-(4-nitrophenyl)acetamide, commonly known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAA is a white crystalline solid that is soluble in water and organic solvents. In
Mechanism of Action
The mechanism of action of MPAA is not fully understood, but it is believed to involve the modulation of neurotransmitter systems such as dopamine, serotonin, and norepinephrine. MPAA has been shown to act as a potent inhibitor of monoamine oxidase (MAO), an enzyme that catalyzes the breakdown of these neurotransmitters. By inhibiting MAO, MPAA increases the levels of these neurotransmitters in the brain, which can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects:
MPAA has been shown to have various biochemical and physiological effects in animal models and in vitro studies. In animal models, MPAA has been shown to improve cognitive function, reduce anxiety-like behavior, and exhibit antidepressant-like effects. In vitro studies have shown that MPAA can inhibit the growth of cancer cells and reduce inflammation.
Advantages and Limitations for Lab Experiments
MPAA has several advantages for lab experiments, including its low cost, ease of synthesis, and high purity. However, MPAA also has some limitations, including its relatively low potency and selectivity compared to other compounds with similar applications.
Future Directions
There are several future directions for the study of MPAA. One potential direction is the development of more potent and selective MAO inhibitors based on the structure of MPAA. Another direction is the exploration of the potential of MPAA as a tool for studying neurotransmitter systems and their role in various diseases. Additionally, the use of MPAA as a building block for the synthesis of functional materials is an area that could be further explored. Overall, the study of MPAA has the potential to lead to significant advancements in various fields and could have important implications for human health and well-being.
Scientific Research Applications
MPAA has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, MPAA has been investigated for its potential as a drug candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and depression. In neuroscience, MPAA has been studied for its effects on the central nervous system and its potential as a tool for studying neurotransmitter systems. In materials science, MPAA has been explored for its potential as a building block for the synthesis of functional materials.
properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)-N-(4-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-11-6-8-16(9-7-11)10-14(18)15-12-2-4-13(5-3-12)17(19)20/h2-5,11H,6-10H2,1H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMRHDODRSJLEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylpiperidin-1-yl)-N-(4-nitrophenyl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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